Sulfo-Cy7.5 NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C49H50KN3O16S4 |

|---|---|

分子量 |

1104.3 g/mol |

IUPAC名 |

potassium (2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate |

InChI |

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |

InChIキー |

HDBJLDCQQJVKRA-UHFFFAOYSA-M |

異性体SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |

正規SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |

製品の起源 |

United States |

Foundational & Exploratory

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and therapeutic development.

Core Chemical and Physical Properties

This compound is a water-soluble, amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules. Its exceptional properties in the near-infrared spectrum make it an invaluable tool for in vivo imaging, where deep tissue penetration and minimal autofluorescence are paramount.[1][2][3] The key characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [4] |

| Molecular Weight | ~1180.5 g/mol | [4] |

| Appearance | Dark green solid | [5] |

| Solubility | Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | [4] |

| Excitation Maximum (λex) | ~778 nm | [4] |

| Emission Maximum (λem) | ~797 nm | [4] |

| Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield | ~0.21 | [4] |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [1][4] |

| Reactivity | Reacts with primary amines (-NH₂) | [4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [1][4] |

Reactivity and Stability

The utility of this compound lies in its N-hydroxysuccinimide ester functional group, which reacts efficiently with primary amine groups present on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4] This reaction is pH-dependent, with optimal labeling achieved in a slightly basic environment (pH 8.3-8.5).

It is crucial to note that the NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, it is recommended to prepare the dye solution immediately before use and to perform the labeling reaction in an amine-free buffer.

Experimental Protocols

General Protocol for Protein and Antibody Labeling

This protocol provides a general guideline for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific applications.

Materials:

-

This compound

-

Protein or antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and quenching reagents using a desalting column (e.g., Sephadex G-25).

-

The first colored band to elute will be the Sulfo-Cy7.5-labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 778 nm (for Sulfo-Cy7.5).

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

In Vivo Near-Infrared (NIR) Imaging Workflow

Sulfo-Cy7.5 labeled biomolecules are extensively used for in vivo imaging studies, such as tracking the biodistribution of antibodies or nanoparticles for cancer research and drug delivery.[6][7]

General Workflow:

-

Animal Model Preparation: Prepare the animal model for imaging (e.g., tumor-bearing mouse).

-

Probe Administration: Inject the Sulfo-Cy7.5 labeled probe (e.g., antibody, nanoparticle) intravenously or via the desired route of administration.[6]

-

Image Acquisition: At various time points post-injection, anesthetize the animal and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).[8]

-

Data Analysis: Analyze the acquired images to determine the localization and signal intensity of the fluorescent probe in different organs and tissues over time.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings and perform further histological analysis.[6]

Visualizations

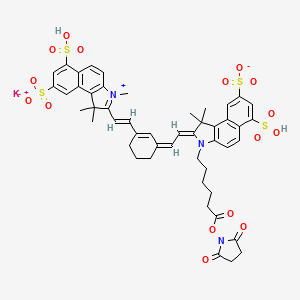

Chemical Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Antibody Labeling and Purification

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. Precision nanoparticles for drug delivery, cell therapy tracking, and theranostics [comptes-rendus.academie-sciences.fr]

- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy7.5 NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability characteristics of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. The following sections detail its physicochemical properties, storage and handling protocols, and the chemical principles governing its use in bioconjugation.

Core Characteristics of this compound

This compound is a water-soluble, hydrophilic dye designed for the modification of primary amine groups on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its structural similarity to indocyanine green (ICG) is enhanced by a trimethylene bridge that increases its quantum yield, making it a superior choice for in vivo NIR imaging applications.[2][3] The presence of a sulfonate group significantly increases its water solubility, which is advantageous when labeling delicate proteins that may denature in the presence of organic co-solvents.[4][5][6]

Solubility Profile

The solubility of this compound is a key factor in its application. It is readily soluble in aqueous solutions as well as common organic solvents used in bioconjugation.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Good / Very Good | The sulfonate groups confer high water solubility, making it ideal for labeling proteins directly in aqueous buffers.[3][4][5][7] |

| Dimethyl sulfoxide (DMSO) | Good / 50 mg/mL | Anhydrous DMSO is recommended for preparing concentrated stock solutions.[1][8] Note that hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] Ultrasonic assistance may be required for high concentrations.[1] |

| Dimethylformamide (DMF) | Good | Another suitable organic solvent for creating stock solutions.[3][4][5][7] |

Stability and Storage

Proper storage and handling are critical to maintain the reactivity of the N-hydroxysuccinimide (NHS) ester group, which is susceptible to hydrolysis.

Solid Form

For long-term storage, this compound powder should be handled under the following conditions:

Table 2: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Rationale |

| Temperature | -20°C | Minimizes degradation over time.[3][4][7] |

| Light Exposure | In the dark | Prevents photobleaching and degradation of the cyanine dye structure.[3][4][9] |

| Moisture | Desiccated | The NHS ester is highly sensitive to moisture, which causes hydrolysis.[3][4][10] |

| Shelf Life | Up to 12 months | When stored under the recommended conditions.[3][4] |

| Transportation | Up to 3 weeks at room temperature | The solid form is stable for short periods at ambient temperature.[3][4][9] |

In Solution

Once dissolved, the stability of the NHS ester is significantly reduced, particularly in aqueous buffers.

Table 3: Recommended Storage for this compound Stock Solutions

| Solvent | Temperature | Duration | Notes |

| DMSO | -20°C | 1 month | Store in sealed containers, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles.[8] |

| DMSO | -80°C | 6 months | For longer-term storage of stock solutions.[1] |

Note: It is strongly recommended to prepare aqueous working solutions fresh on the day of use. Extended storage of stock solutions may lead to a reduction in dye activity.[1][8]

Chemical Stability and Hydrolysis

The primary factor affecting the stability of this compound in solution is the hydrolysis of the NHS ester group. This reaction is highly dependent on pH.

Caption: Hydrolysis pathway of the NHS ester.

The NHS ester reacts with water, resulting in an inactive carboxylate form of the dye and releasing N-hydroxysuccinimide. The rate of this hydrolysis increases significantly with pH.

Table 4: Half-life of NHS Esters in Aqueous Solution

| pH | Half-life |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| (Data for general NHS esters)[11] |

This pH-dependent stability is a critical consideration for experimental design. While the amine labeling reaction is most efficient at a slightly basic pH (7-8), a higher pH will also accelerate the competing hydrolysis reaction.[7] Therefore, a balance must be struck, with labeling protocols often recommending a pH range of 8.0-9.0.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound, a common starting point for labeling reactions.

Caption: Protocol for preparing a DMSO stock solution.

Methodology:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature completely. This prevents condensation of moisture onto the reactive powder.[10]

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.[8]

-

Mixing: Vortex the vial or pipette the solution up and down until the dye is completely dissolved.

-

Storage: For immediate use, proceed to the labeling protocol. For storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][8]

Protocol 2: General Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody.

Methodology:

-

Buffer Preparation: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS). The optimal pH for the reaction is between 8.0 and 9.0. If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate solution.[8]

-

Crucial Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[8]

-

-

Dye Addition: While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[8][12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13] Continuous, gentle stirring or rotation is recommended.

-

Purification: Remove the unreacted, hydrolyzed dye from the labeled protein conjugate. This is typically achieved using a desalting column, such as Sephadex G-25, equilibrated with PBS.[8][12]

-

Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Caption: General workflow for protein conjugation.

By understanding and controlling the factors of solubility and stability, researchers can effectively utilize this compound to produce reliable and highly fluorescent bioconjugates for advanced imaging and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. genecopoeia.com [genecopoeia.com]

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This guide details its spectral properties, provides detailed experimental protocols for its use in various applications, and explores its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye that is widely used for labeling biomolecules in a variety of research applications. Its fluorescence in the near-infrared spectrum makes it particularly valuable for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][2]

The key spectral and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778 nm | [3] |

| Emission Maximum (λem) | ~797 nm | [3] |

| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | 0.21 | [3] |

| Solubility | Water, DMF, DMSO | [2] |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol describes the covalent labeling of proteins, such as antibodies, with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein to form a stable amide bond.

Materials:

-

This compound

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.5-9.0 by adding the reaction buffer (typically 1/10th of the protein solution volume).

-

Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be the first colored band to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

Experimental Workflow for Antibody Labeling

Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Sulfo-Cy7.5 labeled ligands or antibodies can be used to visualize and study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5]

Signaling Pathway Diagram

Immunofluorescence Staining of EGFR

This protocol details the use of a Sulfo-Cy7.5-labeled anti-EGFR antibody for visualizing the receptor in cultured cells.

Materials:

-

Cultured cells on coverslips

-

Sulfo-Cy7.5-labeled anti-EGFR antibody

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Nuclear Counterstain (e.g., DAPI)

-

Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

-

Antibody Staining:

-

Incubate the cells with the Sulfo-Cy7.5-labeled anti-EGFR antibody (at a predetermined optimal dilution) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Sulfo-Cy7.5 (Excitation: ~750-780 nm, Emission: ~790-820 nm).

-

In Vivo Tumor Imaging

This protocol provides a general guideline for using Sulfo-Cy7.5-labeled antibodies for non-invasive imaging of tumors in animal models.[6][7]

Materials:

-

Tumor-bearing animal model (e.g., mice with xenograft tumors)

-

Sulfo-Cy7.5-labeled antibody targeting a tumor-specific antigen

-

Sterile PBS

-

In vivo imaging system with NIR fluorescence capabilities

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Acquire a baseline fluorescence image to determine autofluorescence levels.

-

-

Probe Administration:

-

Inject the Sulfo-Cy7.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a typical starting point is 1-10 nmol per animal.

-

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

-

Use appropriate excitation and emission filters for Sulfo-Cy7.5.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a background region to quantify the fluorescence intensity and calculate the tumor-to-background ratio.

-

Experimental Workflow for In Vivo Imaging

Flow Cytometry Analysis of Cell Surface Receptors

This protocol describes the use of Sulfo-Cy7.5-labeled antibodies to quantify the expression of cell surface receptors by flow cytometry.

Materials:

-

Cell suspension (e.g., primary cells or cultured cells)

-

Sulfo-Cy7.5-labeled antibody specific for the cell surface receptor of interest

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Fixable viability dye (optional)

-

Flow cytometer with appropriate laser and filters for Sulfo-Cy7.5

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Incubate cells with an Fc receptor blocking agent to reduce non-specific antibody binding.

-

-

Antibody Staining:

-

Add the Sulfo-Cy7.5-labeled antibody at a pre-determined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

-

Viability Staining (Optional):

-

If desired, stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

-

Acquire data on a flow cytometer equipped with a laser and emission filter suitable for Sulfo-Cy7.5 (e.g., excitation with a red laser and detection in the far-red channel).

-

Conclusion

This compound is a versatile and powerful tool for a wide range of biological research applications. Its favorable spectral properties, particularly its near-infrared fluorescence, make it an excellent choice for sensitive detection in both in vitro and in vivo settings. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this dye in their experiments, from basic biomolecule labeling to advanced imaging of cellular processes and disease models.

References

- 1. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. lumiprobe.com [lumiprobe.com]

- 4. mcb.berkeley.edu [mcb.berkeley.edu]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilicity of Sulfo-Cy7.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilicity of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. We will delve into the physicochemical properties that contribute to its water solubility, present detailed experimental protocols for its use in bioconjugation, and illustrate a typical workflow for in vivo imaging applications.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound is a water-soluble, near-infrared fluorescent dye specifically designed for labeling primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] Its exceptional utility in aqueous environments, a necessity for most biological applications, is a direct result of its chemical structure.

The hydrophilicity of this compound is primarily attributed to the presence of multiple sulfonate groups (-SO₃⁻) in its molecular structure.[3][4] These ionic moieties readily interact with polar water molecules, rendering the entire dye molecule highly soluble in aqueous buffers.[3][4][5] This is in stark contrast to its non-sulfonated counterpart, which is hydrophobic and requires organic co-solvents for dissolution and conjugation reactions. The enhanced water solubility of the sulfonated form prevents aggregation, which can otherwise lead to quenching of the fluorescence signal and unpredictable conjugation efficiencies.[3]

Physicochemical Properties

The key physicochemical and spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [2][6] |

| Molecular Weight | ~1180.5 g/mol | [2][6] |

| Solubility | Good in water, DMF, and DMSO | [2][6] |

| Excitation Maximum (λmax) | ~778 nm | [2][6] |

| Emission Maximum (λem) | ~797 nm | [2][6] |

| Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [2][6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2] |

| Target Moiety | Primary amines (-NH₂) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and antibodies, a common application in drug development and research.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein or antibody containing accessible primary amine groups (e.g., lysine residues).

Materials:

-

This compound

-

Protein/antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Procedure:

-

Prepare the Protein/Antibody Solution:

-

Dissolve the protein or antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Ensure the pH of the solution is between 8.0 and 8.5 for optimal reaction efficiency. If necessary, adjust the pH with 1 M sodium bicarbonate.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.

-

Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purify the Labeled Protein/Antibody:

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein/antibody with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Collect the fractions containing the labeled protein/antibody.

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

Antibody Conjugation Workflow

This diagram outlines the major steps involved in labeling an antibody with this compound.

References

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document outlines its core physicochemical properties, detailed experimental protocols for bioconjugation, and a visual representation of its application workflow.

Core Physicochemical Properties

This compound is a water-soluble, hydrophilic fluorescent dye specifically designed for labeling primary amines on biomolecules such as proteins, antibodies, and peptides. Its exceptional properties in the near-infrared spectrum make it an ideal candidate for deep-tissue in vivo imaging, minimizing background autofluorescence and enhancing signal penetration.

| Property | Value |

| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄[1][2][3][4][5] |

| Molecular Weight | ~1180.5 g/mol [2][4] |

| Excitation Maximum (λex) | 778 nm[1][2] |

| Emission Maximum (λem) | 797 nm[1][2] |

| Extinction Coefficient | 222,000 M⁻¹cm⁻¹[1][2] |

| Solubility | Good in water, DMSO, and DMF[1][2] |

| Purity | ≥95% (typically determined by ¹H NMR and HPLC-MS)[1][3] |

Experimental Protocol: Antibody Labeling with this compound

This protocol details a general procedure for the covalent labeling of antibodies with this compound. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Stir plate and micro-stir bars

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[6]

-

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.

-

-

Dye Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6] This solution should be prepared fresh for optimal reactivity.

-

-

Labeling Reaction:

-

While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution.

-

The molar ratio of dye to protein is a critical parameter and typically ranges from 5:1 to 20:1. This ratio should be optimized for the specific antibody to achieve the desired degree of labeling.[6]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

-

The first colored band to elute will be the Sulfo-Cy7.5-labeled antibody.[6]

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

-

Application Workflow: From Labeling to In-Vivo Imaging

The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent use in a preclinical in-vivo imaging study.

Caption: Antibody labeling and in-vivo imaging workflow.

This workflow highlights the key stages, from the initial preparation of reagents to the final application in a preclinical imaging setting, demonstrating the utility of this compound in targeted molecular imaging research.

References

A Technical Guide to Water-Soluble Cyanine Dyes: Focus on Sulfo-Cy7.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of water-soluble cyanine dyes, with a specific focus on Sulfo-Cy7.5. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who utilize fluorescence-based techniques in their work.

Core Features of Water-Soluble Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1][] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra.[3] The addition of sulfonate (-SO₃⁻) groups to the core structure creates water-soluble versions of these dyes, such as Sulfo-Cy7.5.[] These negatively charged moieties impart several significant advantages:

-

Exceptional Water Solubility: The presence of sulfonate groups renders the dyes highly soluble in aqueous buffers, which eliminates the need for organic co-solvents like DMSO or DMF in many labeling reactions.[1][] This is particularly advantageous when working with sensitive proteins that can be denatured by organic solvents.[]

-

Reduced Aggregation: The enhanced water solubility prevents the aggregation of dye molecules, which can lead to fluorescence quenching and affect the stability of labeled biomolecules.[][4] This is especially important when a high degree of labeling is required.

-

Near-Infrared (NIR) Fluorescence: Sulfo-Cy7.5 is a near-infrared dye, typically with an emission maximum around 808 nm.[5] This property is ideal for deep tissue imaging and in vivo studies, as longer wavelength photons can penetrate tissues more effectively with reduced background autofluorescence.[5][6]

-

High Molar Extinction Coefficient and Quantum Yield: Cyanine dyes, including Sulfo-Cy7.5, exhibit high molar extinction coefficients, meaning they absorb light very efficiently.[][3] When coupled with a good quantum yield, this results in bright fluorescent signals with a low background, enhancing sensitivity in various applications.[5]

-

Photostability: Sulfo-Cy7.5 offers good photostability, which is crucial for applications that require prolonged or repeated exposure to light, such as in fluorescence microscopy and long-term imaging studies.[5]

Quantitative Data Summary

The photophysical properties of Sulfo-Cy7.5 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~778 - 788 nm | [5][7] |

| Maximum Emission Wavelength (λem) | ~797 - 808 nm | [5][7] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [7][8] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [7] |

| Stokes Shift | ~20 nm | [5] |

| Solubility | Water, DMF, DMSO | [7] |

Mandatory Visualizations

General Structure of a Water-Soluble Cyanine Dye

Caption: General structure of a water-soluble cyanine dye.

Experimental Workflow: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

Caption: Workflow for labeling antibodies with Sulfo-Cy7.5.

Experimental Protocols

Protocol: Conjugation of this compound to Antibodies

This protocol outlines the covalent labeling of antibodies with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS).[9][10]

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[11]

-

Size-exclusion chromatography column (e.g., Sephadex G-25).[9][11]

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[11][12]

-

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide.[11]

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the conjugation buffer to remove any amine-containing substances.

-

Adjust the antibody concentration to 1-2 mg/mL.[9]

-

-

This compound Preparation:

-

Conjugation Reaction:

-

Purification:

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for Sulfo-Cy7.5).[11]

-

-

Storage:

Applications in Research and Drug Development

The unique properties of Sulfo-Cy7.5 make it a valuable tool in various applications:

-

In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue imaging with minimal interference from background autofluorescence, making it ideal for preclinical studies in small animals.[5][6]

-

Fluorescence Microscopy: Sulfo-Cy7.5 provides high-resolution imaging of cellular structures.[5]

-

Flow Cytometry: It offers distinct signals for precise cell sorting and analysis.[5][6]

-

Bioconjugation: Sulfo-Cy7.5 can be efficiently conjugated to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for targeted detection and imaging.[5][6]

-

Molecular Probes: It is used in various assays to study molecular interactions.[5][6]

-

Drug Delivery: Water-soluble cyanine dyes can be used as markers to track the delivery of drugs to target areas within the body.[4]

References

- 1. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 6. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 7. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 8. Buy Sulfo-Cyanine7.5 carboxylic acid [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. docs.aatbio.com [docs.aatbio.com]

An In-Depth Technical Guide to Sulfo-Cy7.5 NHS Ester for Near-Infrared (NIR) Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, for its application in biomedical imaging. We will delve into its physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its utility in preclinical imaging, particularly in oncology and microbiology research.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that has gained prominence in in vivo and in vitro imaging studies.[1][2][3] Its emission spectrum falls within the NIR window (700-900 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence.[4] This property allows for deeper tissue penetration and a higher signal-to-background ratio, making it an ideal tool for non-invasive imaging in small animals.[4][5]

Structurally, Sulfo-Cy7.5 is an analogue of Indocyanine Green (ICG), a dye approved for clinical use.[1][2] However, it possesses a trimethylene bridge that enhances its quantum yield and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable covalent labeling of primary amines (-NH2) on biomolecules such as antibodies, proteins, peptides, and nanoparticles under mild basic conditions.[6][7][8] The presence of sulfonate groups imparts excellent water solubility, which is advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[5][9]

Physicochemical and Spectral Properties

A thorough understanding of the dye's properties is crucial for successful experimental design and data interpretation. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 778 nm | [6][7][10] |

| Emission Maximum (λem) | 797 nm | [6][7][10] |

| Molar Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | [6][7][10] |

| Fluorescence Quantum Yield | 0.21 | [6][7] |

| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [6][10][11] |

| Molecular Weight | 1180.47 g/mol | [2][10][11] |

| Solubility | Good in water, DMF, and DMSO | [2][6][10] |

| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | [10] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [1][2][6] |

Experimental Protocols

Labeling of Antibodies with this compound

This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or ammonium salts, dialyze the antibody against PBS (pH 7.2-7.4).

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[12]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[12] This solution should be used promptly.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding the 1 M sodium bicarbonate buffer (typically 1/10th of the antibody solution volume).[12]

-

Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 5:1 to 20:1 is a common starting point.[10] The optimal ratio should be determined empirically for each antibody.

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][13]

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The labeled antibody will elute in the first colored fractions.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for Sulfo-Cy7.5).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF₂₈₀) for Sulfo-Cy7.5 is approximately 0.09.[10]

-

The DOL can be calculated using the following formula: DOL = (A₇₇₈ × ε_protein) / [(A₂₈₀ - (A₇₇₈ × CF₂₈₀)) × ε_dye] Where:

-

A₇₇₈ and A₂₈₀ are the absorbances at 778 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at 778 nm (222,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor (0.09).

-

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

-

In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for using a Sulfo-Cy7.5-labeled antibody for in vivo tumor imaging.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model).[14]

-

Sulfo-Cy7.5 labeled antibody, sterile-filtered.

-

Sterile PBS.

-

In vivo imaging system equipped with appropriate NIR filters.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[15]

-

-

Probe Administration:

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess background autofluorescence.

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[15]

-

Use an appropriate excitation filter (around 778 nm) and emission filter (around 797 nm).

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

-

Quantify the fluorescence intensity in each ROI to assess the biodistribution of the labeled antibody and the tumor-to-background ratio.

-

-

Ex Vivo Organ Analysis (Optional but Recommended):

-

At the final time point, euthanize the mouse.

-

Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Image the dissected organs ex vivo to confirm the in vivo imaging results and obtain more precise biodistribution data.

-

Visualizations

Principle of Targeted NIR Imaging

The following diagram illustrates the general principle of using a Sulfo-Cy7.5 labeled antibody for targeted tumor imaging.

Caption: Principle of targeted NIR imaging with a Sulfo-Cy7.5 labeled antibody.

Experimental Workflow for Antibody Labeling

This workflow outlines the key steps involved in conjugating this compound to an antibody.

Caption: Workflow for labeling an antibody with this compound.

In Vivo Imaging Experimental Workflow

This diagram illustrates a typical workflow for an in vivo imaging experiment using a Sulfo-Cy7.5 labeled probe.

Caption: A typical workflow for an in vivo NIR imaging experiment.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Oncology: For labeling antibodies, peptides, or nanoparticles to target and visualize tumors, enabling studies on tumor growth, metastasis, and response to therapy.[16][17]

-

Drug Development: To track the biodistribution, pharmacokinetics, and target engagement of novel therapeutics.

-

Microbiology: For labeling and tracking bacteria or their vesicles to study infection processes and host-pathogen interactions.[18][19][20]

-

Immunology: To visualize immune cell trafficking and inflammatory processes.

-

Flow Cytometry: As a bright NIR fluorophore for cell sorting and analysis.[3]

Conclusion

This compound is a robust and versatile near-infrared dye that offers significant advantages for in vivo and in vitro imaging. Its excellent water solubility, high quantum yield, and efficient amine-reactive chemistry make it a preferred choice for labeling a wide range of biomolecules. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to incorporate this powerful tool into their studies, ultimately advancing our understanding of complex biological processes and accelerating the development of new diagnostics and therapeutics.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. interchim.fr [interchim.fr]

- 7. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. akinainc.com [akinainc.com]

- 15. benchchem.com [benchchem.com]

- 16. Bioorthogonal Engineering of Bacterial Outer Membrane Vesicles for NIR-II Fluorescence Imaging-Guided Synergistic Enhanced Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

- 18. sulfonhsbiotin.com [sulfonhsbiotin.com]

- 19. Real-time tracking of bacterial membrane vesicles reveals enhanced membrane traffic upon antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Real-time tracking of bacterial membrane vesicles reveals enhanced membrane traffic upon antibiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Linker Arm Attachment of Sulfo-Cy7.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical principles and practical protocols for the covalent attachment of Sulfo-Cy7.5 NHS ester to various molecules. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other applications where minimizing non-specific binding is critical.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient labeling of molecules containing primary amines.[3][4]

Core Chemistry: The Amine-Reactive NHS Ester

The conjugation of this compound relies on the reaction between the NHS ester group and a primary amine (-NH₂). This reaction, a form of nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.[]

-

Target Groups: The primary targets for this reaction on biomolecules are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[][6] Other molecules with primary amines, such as amino-modified oligonucleotides, can also be labeled.[3][7]

-

Reaction Mechanism: The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide linkage.[]

-

Role of the "Sulfo" Group: The sulfonate (–SO₃) group on the N-hydroxysuccinimide ring significantly increases the water solubility of the dye.[8] This makes it particularly suitable for labeling sensitive proteins prone to denaturation and allows for conjugation reactions in fully aqueous buffers, avoiding the need for organic co-solvents that can be detrimental to protein structure.[8][9]

Quantitative Data & Spectroscopic Properties

Successful conjugation requires careful control of reaction parameters. The tables below summarize key quantitative data for this compound.

Table 1: Spectroscopic Properties of Sulfo-Cy7.5

| Property | Value |

| Maximum Excitation (λmax) | 778 nm[4][10] |

| Maximum Emission (λem) | 797 nm[4][10] |

| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹[4][10] |

| Fluorescence Quantum Yield | 0.21[4] |

| Correction Factor (CF₂₈₀) | 0.09[10][11] |

| Solubility | Good in Water, DMSO, DMF[4][10] |

Table 2: Recommended Reaction Conditions for this compound Conjugation

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 8.3 - 8.5[3][12] | A critical compromise to maximize amine reactivity while minimizing NHS ester hydrolysis.[6] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate[3][12] | Must be free of primary amines (e.g., Tris, Glycine) which compete for the dye.[6][13] |

| Molecule Concentration | 1 - 10 mg/mL[6][7] | Lower concentrations can significantly reduce labeling efficiency.[13][14] |

| Dye-to-Molecule Molar Ratio | 5:1 to 20:1[6][15] | Highly dependent on the target molecule; empirical optimization is recommended.[7] |

| Reaction Time | 1 - 4 hours at Room Temp. or Overnight at 4°C[6][12] | Longer times may be needed depending on the reactivity of the target amines. |

| Solvent for Dye Stock | Anhydrous DMSO or amine-free DMF[2][3] | Prepare fresh. A DMSO stock can be stored at -20°C for 1-2 months.[3] |

Experimental Protocols

This section provides a generalized protocol for labeling a protein, calculating the degree of labeling, and purifying the final conjugate.

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjustments will be necessary for other proteins.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[14]

-

This compound

-

Anhydrous DMSO[3]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[3][12]

-

Purification column (e.g., Sephadex G-25)[14]

Procedure:

-

Prepare the Protein: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[13][14] If the protein is in a buffer containing amines like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or desalting column.[14]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[15]

-

Initiate the Reaction: Add a calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[6][15] Ensure the final concentration of DMSO is less than 10% of the total reaction volume.[15]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][16]

-

Purify the Conjugate: Remove unreacted dye and reaction byproducts using a desalting or gel filtration column (e.g., Sephadex G-25).[12][14] The first colored fraction to elute will be the labeled protein.

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter.

Procedure:

-

Measure Absorbance: Dilute the purified conjugate solution in PBS and measure its absorbance at 280 nm (A₂₈₀) and 778 nm (A₇₇₈).

-

Calculate Protein Concentration:

-

Calculate Dye Concentration:

-

Calculate DOL:

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes related to Sulfo-Cy7.5 conjugation.

Caption: General workflow for protein conjugation with this compound.

Caption: Logical decision tree for troubleshooting common conjugation issues.

Caption: Experimental workflow for an in vivo imaging study using a labeled antibody.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Blocked IP Address | Antibodies.com [antibodies.com]

- 11. interchim.fr [interchim.fr]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. neb.com [neb.com]

- 17. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Storage and Handling of Sulfo-Cy7.5 NHS Ester

For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) imaging, the proper storage and handling of fluorescent probes are paramount to ensure experimental success and reproducibility. This guide provides a comprehensive overview of the storage and handling conditions for Sulfo-Cy7.5 NHS ester, a water-soluble cyanine dye widely used for labeling biomolecules.

Core Properties and Storage

This compound is a hydrophilic, near-infrared fluorescent dye designed for the stable labeling of primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3][4] Its water solubility makes it particularly suitable for labeling delicate proteins that may be prone to denaturation in organic solvents.[5][6] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines at a neutral to slightly basic pH to form a stable amide bond.[1][7]

Proper storage is critical to maintain the reactivity of the NHS ester, which is sensitive to moisture and hydrolysis.[8][9]

| Parameter | Condition |

| Storage Temperature (Solid) | -20°C is recommended for long-term storage of up to 12-24 months.[1][2][10] For shorter periods, +4°C is acceptable. |

| Storage Temperature (In Solution) | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[10][11] Aqueous solutions should be used immediately.[11] For longer-term storage of stock solutions, -80°C for up to 6 months is recommended.[3] |

| Light Sensitivity | Store in the dark and avoid prolonged exposure to light to prevent photobleaching.[2][4][5][12] |

| Moisture | Store in a desiccated environment to prevent hydrolysis of the NHS ester.[2][4][5][8] Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation.[8][9] |

| Shipping | Typically shipped at ambient temperature for up to 3 weeks without compromising stability.[2][5] |

Solubility and Reconstitution

This compound exhibits good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][4][6]

| Solvent | Notes |

| Water | The high water solubility is a key feature, allowing for labeling reactions in aqueous buffers.[5][6] |

| DMF | Use high-quality, amine-free DMF to prevent reaction with the NHS ester.[11] |

| DMSO | Anhydrous DMSO is recommended for preparing stock solutions.[9] |

For reconstitution, it is advisable to dissolve the NHS ester immediately before use.[9] Do not prepare large stock solutions for long-term storage unless using anhydrous organic solvents and storing under appropriate conditions.[9]

Experimental Protocols

Reconstitution of this compound

A general protocol for reconstituting this compound involves dissolving the solid dye in an appropriate solvent to create a stock solution.

Diagram 1: Reconstitution Workflow

Methodology:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[8][9]

-

Add the required volume of anhydrous DMSO or high-quality, amine-free DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).[13][14]

-

Vortex the vial until the dye is completely dissolved.

-

Proceed immediately to the conjugation reaction, as the NHS ester is susceptible to hydrolysis in the presence of any residual moisture.[9][11]

General Protein Labeling Protocol

This protocol outlines the key steps for conjugating this compound to a protein containing primary amines.

Diagram 2: Protein Labeling Workflow

Methodology:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5.[11] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[10][11] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[9] The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[15]

-

Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[9][13]

-

Conjugation Reaction: Add the reconstituted dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[9][13] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[9]

-

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[10][11] Protect the reaction from light by covering the tube with aluminum foil.

-

Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[9][11][14][15]

Important Considerations for Handling NHS Esters

The reactivity of NHS esters is highly dependent on pH. At low pH, the primary amino groups are protonated, and the reaction will not proceed efficiently.[11] Conversely, at a pH higher than optimal (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, reducing the labeling efficiency.[8][11][16]

Diagram 3: pH Dependence of NHS Ester Reaction

By adhering to these storage and handling guidelines, researchers can ensure the integrity and reactivity of their this compound, leading to reliable and reproducible results in their labeling experiments for NIR imaging applications.

References

- 1. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 7. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. broadpharm.com [broadpharm.com]

- 10. interchim.fr [interchim.fr]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy7.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines.[1][2] The reaction involves the formation of a stable amide bond between the NHS ester and the ε-amino group of lysine residues or the N-terminal α-amino group of the antibody.[1][3] Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye with an absorbance maximum around 788 nm and an emission maximum around 808 nm.[3] Its water-soluble nature makes it particularly suitable for labeling sensitive proteins like antibodies.[4][5] This protocol is designed to be a comprehensive guide, ensuring reproducible and optimal labeling for applications in research, diagnostics, and drug development.

Principle of the Reaction

The labeling reaction is based on the chemical reactivity of the NHS ester with primary amine groups on the antibody. The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[2] At this pH, the primary amino groups are deprotonated and act as strong nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Materials and Reagents

Materials

-

Microcentrifuge tubes

-

Pipettes and pipette tips

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer

-

Quartz cuvettes

Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Purification/Desalting spin columns (gel filtration)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (optional, for storage)

Experimental Protocols

Antibody Preparation

-

Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.[6] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Concentration Adjustment: The recommended antibody concentration for labeling is 1-2 mg/mL.[5][7][8] If the antibody concentration is lower, it should be concentrated using an appropriate method (e.g., centrifugal filter units).

Preparation of this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to prepare a 10 mM stock solution.[9]

-

Vortex the vial until the dye is completely dissolved. This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[9]

Antibody Labeling Reaction

-

Molar Ratio Calculation: The optimal molar ratio of this compound to antibody for efficient labeling is typically between 10:1 and 20:1.[7] The exact ratio may need to be optimized for each specific antibody.

-

Reaction Setup:

-

Pipette the desired amount of antibody solution (e.g., 100 µL of a 1 mg/mL solution) into a microcentrifuge tube.

-

Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.

-

Gently vortex the mixture to ensure homogeneity.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4][7]

Purification of the Labeled Antibody

It is crucial to remove any unconjugated this compound from the labeled antibody.[10][11] Gel filtration using a spin column is a common and effective method for this purpose.[4][5][12]

-

Column Preparation:

-

Sample Application and Elution:

-

Place the spin column into a clean collection tube.

-

Carefully apply the entire reaction mixture to the center of the gel bed.

-

Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes) to collect the purified, labeled antibody.[4][5] The labeled antibody will elute, while the smaller, unconjugated dye molecules will be retained in the column.

-

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.[13][14] This is done by measuring the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 788 nm for Sulfo-Cy7.5).[3]

-

Absorbance Measurement:

-

Calculation of Degree of Labeling (DOL):

The DOL can be calculated using the following formula:[13]

DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)

Where:

-

Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of Sulfo-Cy7.5.

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[10]

-

ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at its λₘₐₓ.

-

CF₂₈₀ is the correction factor, which accounts for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of dye / Aₘₐₓ of dye).[11][13]

An optimal DOL for most antibody applications is between 2 and 10.[10][15]

-

Data Presentation

Table 1: Key Spectroscopic Properties for Sulfo-Cy7.5 and a Typical IgG Antibody

| Parameter | Sulfo-Cy7.5 | IgG Antibody |

| Maximum Absorbance (λₘₐₓ) | ~788 nm | ~280 nm |

| Molar Extinction Coefficient (ε) | ~270,000 M⁻¹cm⁻¹ | ~210,000 M⁻¹cm⁻¹ |

| Correction Factor (CF₂₈₀) | ~0.05 | N/A |

Table 2: Recommended Molar Ratios and Expected DOL

| Molar Ratio (Dye:Antibody) | Expected DOL Range | Notes |

| 5:1 | 1 - 3 | Good starting point for sensitive antibodies. |

| 10:1 | 3 - 6 | Commonly used for robust labeling. |

| 20:1 | 6 - 10 | May be necessary for some applications, but carries a risk of over-labeling and fluorescence quenching.[10][15] |

Storage of Labeled Antibody

Store the purified Sulfo-Cy7.5 labeled antibody at 4°C for short-term storage (up to a few weeks), protected from light. For long-term storage, it is recommended to add a stabilizing agent like BSA (if compatible with downstream applications) and 0.02-0.05% sodium azide, aliquot the conjugate, and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

Visualizations

Caption: Workflow for this compound Antibody Labeling.

Caption: Reaction of this compound with a Primary Amine.

References

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. genelink.com [genelink.com]

- 4. interchim.fr [interchim.fr]

- 5. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Degree of labeling (DOL) step by step [abberior.rocks]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy7.5 NHS ester for in vivo imaging experiments. This near-infrared (NIR) dye is an invaluable tool for non-invasively monitoring biological processes in living animals, offering deep tissue penetration and high signal-to-background ratios. This document outlines the key properties of this compound, detailed protocols for antibody conjugation and in vivo imaging, and expected outcomes for various research applications.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that is ideal for in vivo imaging applications.[1] Its emission wavelength falls within the NIR window (700-900 nm), a range where the absorption and scattering of light by biological tissues are significantly reduced.[2] This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that emit in the visible spectrum.[2] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent labeling of primary amines on proteins, such as antibodies and other targeting ligands, creating stable bioconjugates for targeted imaging.[3] Sulfo-Cy7.5 is an analog of indocyanine green (ICG), a dye approved for human use, but with a higher quantum yield, making it exceptionally bright for in vivo applications.[4][5]

Key Applications

The unique properties of this compound make it suitable for a wide array of in vivo imaging studies, including:

-

Oncology Research: Labeled antibodies targeting tumor-specific antigens can be used to visualize tumor growth, metastasis, and response to therapeutic interventions.[2]

-

Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biologics in various organs and tissues over time provides critical pharmacokinetic and pharmacodynamic data.[2]

-

Immunology: Visualizing the trafficking and localization of immune cells in vivo to study immune responses in various disease models.[6]

-

Cardiovascular Research: Imaging vascular inflammation, atherosclerosis, and other cardiovascular pathologies.

-

Drug Development: Assessing the targeting efficiency and in vivo efficacy of novel therapeutic candidates.

Data Presentation

Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~1180.5 g/mol | [3] |

| Excitation Maximum (λex) | ~778 nm | [3][5] |

| Emission Maximum (λem) | ~797 nm | [3][5] |

| Molar Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [3][5] |

| Quantum Yield | ~0.21 | [3] |

| Solubility | Water, DMSO, DMF | [3] |

Recommended Parameters for Antibody Labeling with this compound

| Parameter | Recommended Value/Range | Notes | Reference |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [7] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | The reaction is pH-dependent; a slightly alkaline pH is optimal. | [2] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific antibody. A good starting point is 10:1. | [2] |

| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be gentler for sensitive proteins. | [8] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the labeling reaction. |

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)